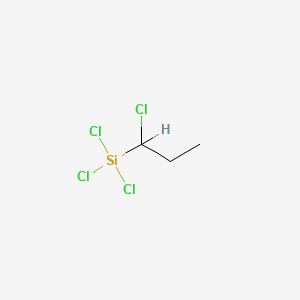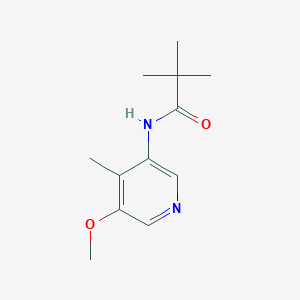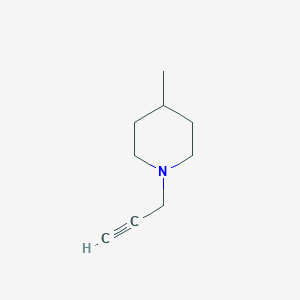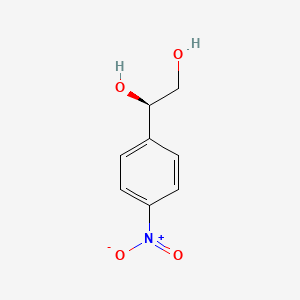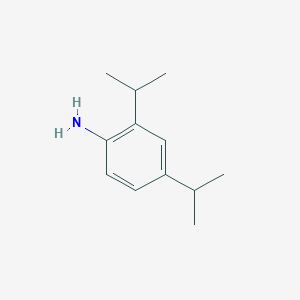
2,4-Bis(propan-2-yl)aniline
Descripción general
Descripción
2,4-Bis(propan-2-yl)aniline is a chemical compound with the CAS Number: 79069-41-3 . It is a liquid at room temperature and has a molecular weight of 177.29 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19N/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,13H2,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 177.29 .Aplicaciones Científicas De Investigación
Electroluminescent Materials
Researchers have designed and synthesized a novel class of color-tunable emitting amorphous molecular materials with bipolar character, showing promise as emitting materials for organic electroluminescent devices. These materials, which include various aniline derivatives, emit multicolor light, including white, and serve as host materials for emissive dopants, permitting color tuning and leading to enhanced device performance (Hidekaru Doi et al., 2003).
Electrochromic Materials
A study on novel aromatic polyurethanes containing triphenylamine derivatives, synthesized via polycondensation, demonstrated that the backbone structure variation affects their electronic properties, solubility, molecular weight, and thermal stability. These polyurethanes exhibit stable and reversible electrochromic properties, indicating potential applications for electrochromic materials and smart window technologies (Yan Ji et al., 2016).
Intramolecular Charge-Transfer Interactions
In a study on a novel dyad based on C60 and bis(4'-tert-butylbiphenyl-4-yl)aniline (BBA) donor, evidence of intramolecular charge-transfer interactions between the C60 moiety and BBA was found, highlighting the potential for such materials in optoelectronic applications (T. Ohno et al., 2001).
Degradable and Electroactive Materials
A universal strategy for synthesizing degradable and electroactive block copolymers and organogels based on aniline oligomers and polyesters was presented. This approach involves controlled ring-opening polymerization followed by postpolymerization modification, offering a pathway to materials with controlled molecular weight and conductivity (Baolin Guo et al., 2011).
Safety and Hazards
The safety information for 2,4-Bis(propan-2-yl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s known that this compound is an important organic intermediate widely used to synthesize plastics and dyes .
Mode of Action
2,4-Bis(propan-2-yl)aniline interacts with its targets through chemical reactions. For instance, it reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species . This reaction involves the elimination of TMS (Trimethylsilane) .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as an intermediate in the synthesis of other compounds . The resulting compounds could have various effects based on their structure and function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the industrial processes in which it is used .
Propiedades
IUPAC Name |
2,4-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDPRPHPYMTWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508868 | |
| Record name | 2,4-Di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-41-3 | |
| Record name | 2,4-Di(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
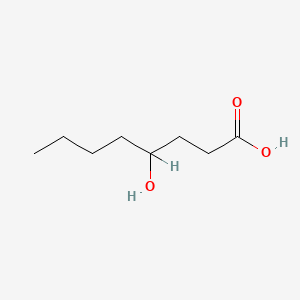
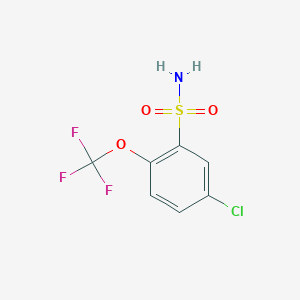
![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)


